(Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine
Description
(Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine is a complex organic compound that features a hydrazone functional group attached to a cyclohexyl ring, which is further connected to a pyridine ring
Properties
IUPAC Name |
2,4-dinitro-N-[(Z)-(2-pyridin-2-ylcyclohexylidene)amino]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)12-8-9-16(17(11-12)22(25)26)20-19-15-7-2-1-5-13(15)14-6-3-4-10-18-14/h3-4,6,8-11,13,20H,1-2,5,7H2/b19-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWJCYWFEMNOSV-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C1)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine typically involves the reaction of 2,4-dinitrophenylhydrazine with a cyclohexanone derivative, followed by the introduction of a pyridine ring. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone and phenyl groups.
Reduction: Reduction reactions may target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hydrazone compounds exhibit significant anticancer activity. Specifically, compounds containing the 2,4-dinitrophenyl group have been studied for their effects on cancer cell lines. For instance, a study on substituted pyrazole compounds demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation. Compounds similar to (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine showed promising results against various cancer cell lines, including MCF-7 and K-562, suggesting that such hydrazone derivatives could serve as potential anticancer agents .
Synthesis of Functional Materials
The synthesis of (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine can be achieved through various methods involving hydrazones. These compounds can be utilized in the development of functional materials due to their unique electronic properties and structural versatility. For instance, the incorporation of the 2,4-dinitrophenyl group can enhance the thermal stability and mechanical properties of polymers when integrated into polymer matrices .
Photophysical Properties
Hydrazone derivatives like (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine may also exhibit interesting photophysical properties that can be exploited in optoelectronic applications. Their ability to absorb light at specific wavelengths can be harnessed for use in sensors or light-emitting devices.
Use as Analytical Reagents
The compound can serve as an analytical reagent for the detection of carbonyl compounds through the formation of stable hydrazones. This property is widely utilized in analytical techniques such as spectrophotometry and chromatography . The specificity of the 2,4-dinitrophenyl group enhances the sensitivity of these methods.
Chromatographic Applications
In chromatographic methods, (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine can be used as a derivatization agent to improve the detectability of target analytes in complex mixtures. The resulting hydrazones often exhibit enhanced stability and distinct spectral characteristics that facilitate their separation and identification .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits CDKs; induces apoptosis |
| Materials Science | Functional Materials | Enhances thermal stability; mechanical properties |
| Analytical Chemistry | Analytical Reagent | Effective for carbonyl detection; improves sensitivity |
Mechanism of Action
The mechanism of action for (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, while the nitro groups may participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine
- 2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)quinoline
- 2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)benzene
Uniqueness
The unique combination of the hydrazone, cyclohexyl, and pyridine moieties, along with the 2,4-dinitrophenyl group, gives (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Biological Activity
(Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings, including synthesis methods, biological activity evaluations, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine involves several steps, often utilizing hydrazone formation techniques. The compound can be characterized using various analytical techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.
Synthesis Overview
- Starting Materials : 2,4-Dinitrophenyl hydrazine and cyclohexanone derivatives.
- Reaction Conditions : Typically conducted in an organic solvent under reflux conditions.
- Yield : The yield can vary significantly depending on the specific reaction conditions and purification methods employed.
Biological Activity
Research has indicated that compounds similar to (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine exhibit various biological activities, including anticancer properties and enzyme inhibition.
Anticancer Activity
-
Mechanism of Action : The compound has been shown to inhibit key cell cycle regulators such as CDK2 and CDK9. These proteins are critical for cell proliferation and transcriptional regulation in cancer cells .
Compound IC50 (μM) Target (Z)-2-(2-(2-(2,4-dinitrophenyl)hydrazono)cyclohexyl)pyridine TBD CDK2/CDK9 -
Case Studies :
- In vitro studies demonstrated that the compound leads to G2/M phase arrest in cancer cell lines, promoting apoptosis through the regulation of cell cycle-related proteins .
- In vivo studies have shown promising results in xenograft models, indicating significant tumor growth inhibition without substantial toxicity .
Other Biological Activities
- Antimicrobial Properties : Similar derivatives have been evaluated for antimicrobial activity against various bacterial strains. The presence of the dinitrophenyl group is believed to enhance the antibacterial efficacy .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to the compound's ability to modulate oxidative stress pathways .
Toxicological Profile
Toxicity assessments have been conducted using zebrafish models, showing low toxicity at therapeutic concentrations. This is crucial for further development as a pharmaceutical agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
